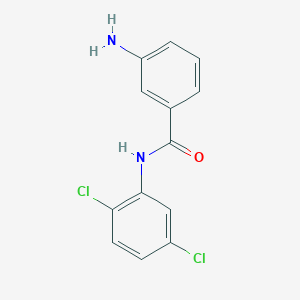

3-amino-N-(2,5-dichlorophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

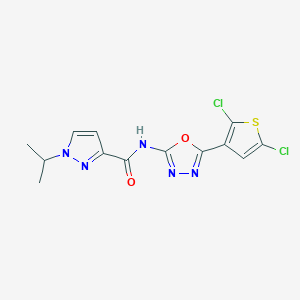

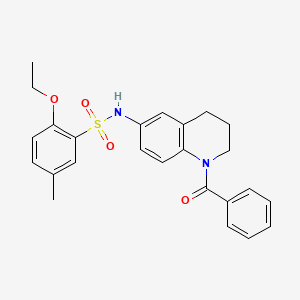

3-amino-N-(2,5-dichlorophenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .

Synthesis Analysis

The synthesis of benzamide derivatives like 3-amino-N-(2,5-dichlorophenyl)benzamide can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 3-amino-N-(2,5-dichlorophenyl)benzamide is characterized by the presence of an amide group attached to a benzene ring, which is further substituted with two chlorine atoms and an amino group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-amino-N-(2,5-dichlorophenyl)benzamide involve the condensation of benzoic acids and amines . The reaction is facilitated by the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

3-amino-N-(2,5-dichlorophenyl)benzamide is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the retrieved papers.科学的研究の応用

Cytotoxic Activity in Cancer Research

3-amino-N-(2,5-dichlorophenyl)benzamide: has been studied for its cytotoxic effects against various human cancer cell lines . The compound exhibited promising results in inhibiting the growth of triple-negative breast cancer (TNBC) cells, non-small cell lung cancer (NSCLC) cells, and pancreatic adenocarcinoma cells. These findings suggest potential applications in developing new chemotherapeutic agents.

Proteomics Research

In the field of proteomics, this compound is utilized as a biochemical tool to study protein expression and interaction . Its role in proteomics can help in understanding the complex protein networks within a cell and how these networks are altered in diseases.

Antibacterial and Antioxidant Activities

The antibacterial and antioxidant properties of 3-amino-N-(2,5-dichlorophenyl)benzamide are of significant interest in both pharmaceutical and biochemical research . These activities are essential for the development of new drugs and treatments for bacterial infections and oxidative stress-related conditions.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its therapeutic potential and as a building block for synthesizing more complex molecules . It serves as a key intermediate in the synthesis of various pharmacologically active molecules.

Organic Chemistry Synthesis

3-amino-N-(2,5-dichlorophenyl)benzamide: is an important synthetic intermediate in organic chemistry . It is used in the synthesis of complex organic molecules, which can have various applications ranging from materials science to pharmaceuticals.

Chemical Engineering

In chemical engineering, this compound is involved in process development for the synthesis of pharmaceuticals and other chemicals . Its properties are important for understanding reaction mechanisms and optimizing industrial processes.

Materials Science

The applications in materials science involve the use of 3-amino-N-(2,5-dichlorophenyl)benzamide in the development of new materials with specific properties . It could be used in creating polymers or coatings with unique characteristics such as enhanced durability or resistance to environmental factors.

Molecular Docking Studies

Molecular docking studies utilize 3-amino-N-(2,5-dichlorophenyl)benzamide to predict how the compound interacts with various biological targets . This is crucial in drug design and discovery, allowing researchers to identify potential drug candidates with high affinity and specificity for certain proteins or enzymes.

作用機序

Target of Action

The primary targets of 3-amino-N-(2,5-dichlorophenyl)benzamide are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

It is known that indole derivatives, which share a similar structure, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

特性

IUPAC Name |

3-amino-N-(2,5-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHDIRLLJQAMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,5-dichlorophenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B2937420.png)

![5-(4-fluorobenzyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937422.png)

![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)

![6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2937430.png)

![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)